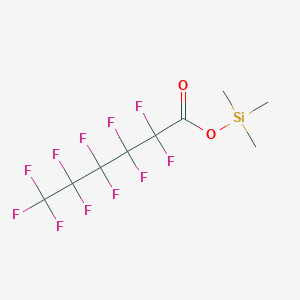

Trimethylsilyl perfluorohexanoate

Description

Contextualization of Perfluorinated Carboxylic Acid Derivatives in Contemporary Research

Perfluorinated carboxylic acids (PFCAs) are a class of organofluorine compounds with the general formula CnF(2n+1)CO2H. wikipedia.org They are analogues of standard carboxylic acids but exhibit significantly stronger acidity and a pronounced hydrophobic nature. wikipedia.org The extensive use of PFCAs in industrial applications and consumer products, such as in the manufacturing of fluoropolymers like Teflon, has led to their ubiquitous presence in the environment. nih.govwikipedia.org

The persistence and potential for bioaccumulation of long-chain PFCAs, such as perfluorooctanoic acid (PFOA), have raised environmental and health concerns, leading to regulatory scrutiny and restrictions. greenpeace.towikipedia.org This has spurred research into the environmental fate, transport, and degradation of these compounds. greenpeace.torsc.org

Furthermore, the unique properties of PFCAs have made them valuable in various research applications. For instance, trifluoroacetic acid is widely used in peptide synthesis, and its esters are useful in analytical chemistry. wikipedia.org The study of PFCA derivatives continues to be an active area of research, focusing on their synthesis, reactivity, and potential applications in materials science and medicinal chemistry.

Significance of Trimethylsilyl (B98337) Ethers and Esters in Modern Synthetic and Analytical Methodologies

The trimethylsilyl (TMS) group, with the structure -Si(CH3)3, is a crucial functional group in organic chemistry, known for its chemical inertness and significant molecular volume. wikipedia.org While not naturally occurring, compounds containing TMS groups have extensive applications in both chemical synthesis and analysis. wikipedia.org

In Synthetic Chemistry:

Trimethylsilyl ethers and esters are widely employed as protecting groups for alcohols, phenols, and carboxylic acids. wikipedia.orgwikipedia.org The TMS group shields these functional groups from unwanted reactions under various conditions. wikipedia.org The formation of a trimethylsilyl ether or ester is a common strategy to temporarily block a reactive site, allowing for chemical modifications elsewhere in the molecule. The TMS group can be selectively removed under mild conditions, typically using fluoride-based reagents or acids. wikipedia.org The ease of both their formation and removal makes them highly versatile in multi-step organic syntheses. wikipedia.orgoup.com

In Analytical Chemistry:

A key application of trimethylsilylation is in gas chromatography (GC) and mass spectrometry (MS). wikipedia.org The conversion of polar compounds, which are often non-volatile, into their trimethylsilyl derivatives increases their volatility and thermal stability. oup.comresearch-solution.com This derivatization process is essential for the analysis of many classes of compounds, including carboxylic acids and alcohols, as it allows for their separation and detection by GC. oup.comed.gov The resulting trimethylsilyl esters are more volatile and less prone to adsorption on the GC column, leading to better peak shapes and more accurate quantitative analysis. oup.com

Scope and Objectives of Research on Trimethylsilyl Perfluorohexanoate

Research into trimethylsilyl perfluorohexanoate focuses on understanding its fundamental properties, developing efficient synthetic routes, and exploring its potential applications, particularly in analytical chemistry. The primary objectives include:

Synthesis and Characterization: Developing and optimizing synthetic methods for the preparation of high-purity trimethylsilyl perfluorohexanoate. This involves reacting perfluorohexanoic acid with a suitable trimethylsilylating agent.

Physicochemical Properties: Determining the key physical and chemical properties of the compound, such as its molecular weight, boiling point, and solubility.

Analytical Applications: Investigating its use as a derivative for the analysis of perfluorohexanoic acid and potentially other related compounds by techniques like gas chromatography-mass spectrometry (GC-MS). This involves assessing its thermal stability and fragmentation patterns in the mass spectrometer.

By achieving these objectives, researchers aim to enhance the analytical methodologies for detecting and quantifying perfluorinated compounds in various matrices and to explore the utility of this silylated derivative in broader chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F11O2Si/c1-23(2,3)22-4(21)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTQSIZKLRQABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F11O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of Trimethylsilyl Perfluorohexanoate

Hydrolytic Stability and Degradation Pathways

The stability of trimethylsilyl (B98337) perfluorohexanoate in aqueous environments is a critical aspect of its chemical behavior, influencing its storage, handling, and environmental fate. The presence of both a silicon-oxygen bond and a highly fluorinated carbon chain dictates its susceptibility to hydrolysis and subsequent degradation.

Mechanistic Analysis of Ester Hydrolysis in Diverse Media

The hydrolysis of trimethylsilyl perfluorohexanoate involves the cleavage of the silicon-oxygen bond of the ester. This reaction can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of trimethylsilanol (B90980) (TMSOH) yield perfluorohexanoic acid.

In basic media, a hydroxide (B78521) ion directly attacks the silicon atom or the carbonyl carbon. Attack at the silicon atom is a common pathway for silyl (B83357) ethers and esters. This process is influenced by the steric bulk and electronic effects of the substituents on the silicon atom. The strong electron-withdrawing nature of the perfluorohexyl group enhances the electrophilicity of the carbonyl carbon, making it also susceptible to nucleophilic attack. The hydrolysis ultimately yields perfluorohexanoate and trimethylsilanol. The trimethylsilanol can then undergo self-condensation to form hexamethyldisiloxane (B120664).

The hydrolytic stability of silyl esters is generally lower than that of their alkyl ester counterparts. The stability of trimethylsilyl (TMS) ethers, and by extension TMS esters, is known to be among the lowest of the common silyl protecting groups.

Kinetic and Thermodynamic Factors Influencing Hydrolysis

The rate of hydrolysis is significantly influenced by the pH of the medium. Both acidic and basic conditions accelerate the reaction. The electron-withdrawing perfluorohexyl group is expected to increase the rate of hydrolysis compared to non-fluorinated analogues by making the carbonyl carbon more electrophilic.

Thermodynamically, the hydrolysis of esters is generally a favorable process, driven by the formation of a stable carboxylic acid and an alcohol (or in this case, a silanol). The high stability of the C-F bonds in the perfluorohexyl group does not directly participate in the hydrolysis of the ester linkage but influences the electronic properties of the molecule.

Table 1: General Factors Influencing the Hydrolysis Rate of Silyl Esters

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increases under acidic or basic conditions | Catalysis by H+ or OH- ions. |

| Steric Hindrance at Silicon | Decreases with bulkier substituents | Hinders nucleophilic attack at the silicon atom. |

| Electronic Effects of Acyl Group | Increases with electron-withdrawing groups | Enhances the electrophilicity of the carbonyl carbon. |

| Solvent Polarity | Generally increases in more polar solvents | Stabilization of charged intermediates and transition states. |

Nucleophilic Substitution Reactions at the Ester Carbonyl Center

The carbonyl carbon of trimethylsilyl perfluorohexanoate is an electrophilic center that can undergo nucleophilic substitution reactions. These reactions are fundamental to its utility in chemical synthesis.

Trans-esterification Processes and Exchange Reactions

Transesterification is the process of exchanging the alkoxy (or in this case, siloxy) group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. nih.govresearchgate.net

In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, followed by nucleophilic attack of an alcohol. researchgate.net For trimethylsilyl perfluorohexanoate, this would lead to the formation of a new ester and trimethylsilanol. The reaction is typically driven to completion by using a large excess of the reacting alcohol. nih.gov

Under basic conditions, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Elimination of the trimethylsiloxide leaving group then yields the new ester.

Exchange reactions can also occur with other nucleophiles. For instance, reaction with amines (aminolysis) would yield the corresponding perfluorohexanamide.

Reactivity with Carbon-Based Nucleophiles and Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that readily react with esters. researchgate.netnih.gov The reaction of trimethylsilyl perfluorohexanoate with these reagents is expected to proceed via a double addition mechanism.

The first equivalent of the organometallic reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the trimethylsiloxide to form a ketone (a perfluoroalkyl ketone in this case). A second equivalent of the organometallic reagent then rapidly adds to the newly formed ketone, yielding a tertiary alcohol after an aqueous workup. researchgate.netnih.gov

The high reactivity of the intermediate perfluoroalkyl ketone ensures that the reaction typically proceeds to the tertiary alcohol. Isolating the ketone is generally difficult under these conditions.

Table 2: Expected Products from the Reaction of Trimethylsilyl Perfluorohexanoate with Organometallic Reagents

| Organometallic Reagent | Intermediate Product | Final Product (after workup) |

| Grignard Reagent (RMgX) | Perfluoroalkyl Ketone | Tertiary Alcohol |

| Organolithium Reagent (RLi) | Perfluoroalkyl Ketone | Tertiary Alcohol |

Chemical Transformations Involving the Perfluoroalkyl Moiety

The perfluorohexyl group (C6F13) is generally characterized by its high thermal and chemical stability due to the strength of the carbon-fluorine bond. However, under specific conditions, this moiety can undergo chemical transformations. While information specific to trimethylsilyl perfluorohexanoate is limited, the reactivity of related perfluoroalkyl compounds, such as perfluorohexyl iodide, provides valuable insights.

Perfluoroalkyl iodides can undergo radical addition reactions to alkenes and alkynes. They can also participate in substitution reactions where the iodine atom is replaced by other functional groups. Reduction of the carbon-iodine bond is also a known transformation.

The degradation of per- and polyfluoroalkyl substances (PFAS) often involves the transformation of the functional group, which can then be followed by the stepwise removal of CF2 units from the perfluoroalkyl chain, a process sometimes referred to as "unzipping". This degradation can be initiated by various methods, including microbial action, advanced oxidation processes, and chemical reduction. For instance, the degradation of perfluorocarboxylic acids can proceed through decarboxylation followed by a series of reactions that shorten the perfluoroalkyl chain.

While the trimethylsilyl ester group is the more reactive site in trimethylsilyl perfluorohexanoate under most conditions, transformations of the perfluorohexyl tail could potentially be achieved under more forcing conditions or with specific reagents that target the C-F or C-C bonds of the fluorinated chain.

Selective Defluorination and Functionalization of the Perfluorohexyl Chain

The perfluorohexyl chain of the molecule is composed of highly stable carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry. researchgate.net Consequently, its direct defluorination and subsequent functionalization present a significant synthetic challenge. Most reactions targeting the perfluoroalkyl chain would likely occur after the cleavage of the Si-O bond, releasing the perfluorohexanoate anion or its corresponding acid.

Strategies for the activation of C–F bonds in perfluoroalkyl compounds often require harsh conditions or specific catalytic systems. researchgate.netnih.gov Research into the functionalization of perfluoroalkyl ketones has demonstrated that selective monodefluorination can be achieved using rationally designed organophosphorus reagents that proceed via an interrupted Perkow-type reaction. nih.gov Another approach involves silyl radical-initiated pathways that can trigger selective defluorination. researchgate.net While these methods have not been specifically documented for Trimethylsilyl perfluorohexanoate, they represent the current state-of-the-art for the functionalization of highly fluorinated systems and suggest plausible, though challenging, routes for modifying the perfluorohexyl moiety. The primary obstacle remains the selective activation of one C-F bond without causing over-defluorination or decomposition. researchgate.net

Investigations into Electron-Transfer Processes in Perfluorinated Systems

Single-electron transfer (SET) is a fundamental activation mechanism in organofluorine chemistry, enabling the formation of radical ions that can undergo further transformations. numberanalytics.comnumberanalytics.com In the context of Trimethylsilyl perfluorohexanoate, SET could be initiated by photochemical or electrochemical methods. The process would involve the transfer of an electron to the molecule, likely forming a radical anion.

This intermediate could then fragment in several ways. One possibility is the cleavage of the Si-O bond to release a trimethylsilyl radical and the perfluorohexanoate anion. Another pathway could involve the perfluorohexyl chain, where electron attachment leads to C-F or C-C bond cleavage. Studies on the degradation of perfluoroalkyl ether carboxylic acids (PFECAs) by hydrated electrons show that the presence of ether oxygens can influence bond dissociation energies and favor C-O bond cleavage over C-F bond cleavage. nih.gov For Trimethylsilyl perfluorohexanoate, which contains a silyl ether linkage, an analogous SET-induced cleavage of the Si-O bond is a probable reaction pathway. Such electron-transfer processes provide a conceptual basis for designing novel reactions, avoiding high-energy intermediates and enabling transformations under mild conditions. acs.org

Electrophilic Reactions and Lewis Acidic Properties

Trimethylsilyl perfluorohexanoate functions as a potent electrophilic silylating agent. The strong inductive effect of the perfluorohexanoate group withdraws electron density from the silicon atom, making it highly susceptible to nucleophilic attack. This property allows the compound to readily transfer the trimethylsilyl (TMS) group to various nucleophiles, such as alcohols, amines, and enolates.

Furthermore, the electron-deficient silicon center imparts Lewis acidic character to the molecule. mdpi.com It can coordinate to oxygen or nitrogen atoms of organic substrates, activating them towards subsequent reactions. This Lewis acidity is a key feature, enabling its use as a catalyst for various organic transformations, analogous to the behavior observed for other silyl esters with strong conjugate base anions. scielo.org.za The strength of its Lewis acidity is directly related to the electron-withdrawing power of the perfluorohexanoate substituent. nih.gov

Comparisons with Other Trimethylsilyl Electrophiles (e.g., TMSOTf)

The reactivity of Trimethylsilyl perfluorohexanoate is best understood by comparison with Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), one of the most powerful silylating agents known. chemicalbook.com The exceptional reactivity of TMSOTf stems from the triflate anion (CF₃SO₃⁻), which is an extremely good leaving group due to the extensive delocalization of its negative charge and the powerful inductive effect of the CF₃ group.

The perfluorohexanoate anion (CF₃(CF₂)₅COO⁻) is also an excellent leaving group, making Trimethylsilyl perfluorohexanoate a highly effective silylating agent. However, the triflate anion is generally considered superior as a leaving group compared to perfluorinated carboxylates. This suggests that Trimethylsilyl perfluorohexanoate is a slightly milder, though still very potent, electrophile than TMSOTf. This difference in reactivity can be synthetically advantageous, allowing for greater selectivity in reactions with substrates containing multiple nucleophilic sites.

| Property | Trimethylsilyl perfluorohexanoate | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |

|---|---|---|

| Anion Structure | CF₃(CF₂)₅COO⁻ | CF₃SO₃⁻ |

| Parent Acid pKₐ (approx. in water) | ~0 to 1 | ~ -14 |

| Relative Electrophilicity | Very High | Extremely High |

| Leaving Group Ability | Excellent | Exceptional |

| Primary Use | Potent silylating agent, Lewis acid catalyst | Extremely potent silylating agent, strong Lewis acid catalyst |

Radical Chemistry Initiated or Influenced by Trimethylsilyl Groups

The trimethylsilyl group can participate in or initiate radical reactions through the formation of silicon-centered radicals. These highly reactive intermediates can engage in a variety of transformations that are synthetically valuable.

Silicon-Centered Radical Generation and Reactivity

Silicon-centered radicals (silyl radicals) are typically generated by the homolytic cleavage of a silicon-element bond. researchgate.net The most common precursors are hydrosilanes (R₃Si-H), which can donate a hydrogen atom, or disilanes (R₃Si-SiR₃), which have a labile Si-Si bond. Generating a silyl radical from a silyl ester like Trimethylsilyl perfluorohexanoate is less common and more challenging.

Plausible, though not widely documented, pathways for generating a trimethylsilyl radical from this compound could include:

Photochemical Cleavage: Irradiation with UV light could induce homolytic cleavage of the Si-O bond.

Redox-Neutral Processes: In the presence of a suitable photoredox catalyst, a transient reactive intermediate could be reduced to generate a radical anion, which then fragments to release the silyl radical, similar to mechanisms proposed for carboxylic acids. nih.gov

Once formed, the trimethylsilyl radical is a reactive species that can undergo characteristic reactions, such as addition to alkenes and alkynes, or abstraction of halogen atoms from alkyl halides.

Participation in Radical Cascade Reactions

Silyl radicals are effective for initiating radical cascade reactions, where a single initiation event triggers a sequence of intramolecular cyclizations to rapidly build molecular complexity. rsc.orgrsc.org A trimethylsilyl radical, if generated from Trimethylsilyl perfluorohexanoate, could participate in such a cascade.

A hypothetical cascade could involve the initial addition of the trimethylsilyl radical to an unsaturated system, such as a 1,7-diene. rsc.org This generates a carbon-centered radical, which then undergoes a series of intramolecular cyclization steps. The cascade terminates through a hydrogen atom transfer or other radical trapping process. The ability of silyl radicals to trigger complex bond-forming sequences makes this a powerful, albeit speculative, application for Trimethylsilyl perfluorohexanoate in advanced organic synthesis. acs.org

Advanced Applications in Organic Synthesis

Precursor in Fluorination Reactions and Fluorinated Compound Synthesis

The presence of the perfluorohexanoyl moiety in Trimethylsilyl (B98337) perfluorohexanoate makes it a valuable precursor for the introduction of fluorine atoms and fluorinated fragments into organic molecules. The synthesis of organofluorine compounds is of significant interest due to the unique properties that fluorine imparts on molecules, including enhanced metabolic stability and altered biological activity. nih.govnih.gov

Generation of Fluorinated Intermediates via Perfluorocarboxylate Derivatives

Trimethylsilyl perfluorohexanoate can serve as a source of the perfluorohexanoyl group, which can be transferred to other molecules. The cleavage of the silicon-oxygen bond can release the perfluorocarboxylate anion, which can then act as a nucleophile in various reactions. More significantly, derivatives of perfluorocarboxylic acids are key intermediates in the synthesis of a variety of fluorinated compounds. For instance, the reduction of perfluorocarboxylic acid derivatives can lead to perfluoroalcohols, which are versatile building blocks in organofluorine chemistry.

Utilization in Total Synthesis and Complex Molecule Construction

While specific examples detailing the use of Trimethylsilyl perfluorohexanoate in published total syntheses are not prevalent, its potential is evident. The ability to introduce a perfluoroalkyl chain is a valuable tool in the synthesis of complex, biologically active molecules. google.com The strategic incorporation of fluorinated motifs can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The principles of using fluorinated building blocks are well-established in the synthesis of complex molecules, and Trimethylsilyl perfluorohexanoate fits within this paradigm as a reagent for introducing a C6F13 unit. nih.gov

Catalytic and Stoichiometric Reagent Applications

Beyond its role in protection and fluorination, Trimethylsilyl perfluorohexanoate and related silyl (B83357) perfluorocarboxylates have potential applications as both catalytic and stoichiometric reagents. The Lewis acidity of the silicon atom, enhanced by the electron-withdrawing perfluoroalkyl chain, can be harnessed to catalyze certain reactions.

While dedicated studies on the catalytic applications of Trimethylsilyl perfluorohexanoate are limited, related silylium (B1239981) ion catalysis has been shown to be effective in challenging transformations, such as the hydrodefluorination of per- and polyfluoroalkyl substances (PFAS). nih.gov This suggests the potential for silyl perfluorocarboxylates to act as catalysts or pre-catalysts in reactions involving fluoride (B91410) transfer or Lewis acid catalysis.

In a stoichiometric capacity, the reaction of silyl esters with nucleophiles can be used to generate other functional groups. For example, the reaction of a silyl ester with an amine can yield an amide. core.ac.uk The perfluorinated alcohol generated as a byproduct is relatively non-nucleophilic, which can be advantageous in certain synthetic contexts.

Based on a comprehensive search of available scientific literature, there is no information on the chemical compound “Trimethylsilyl perfluorohexanoate” regarding its applications in the activation of silicon-carbon bonds, its use in Lewis acid catalysis for carbon-carbon bond formation, or its role in multicomponent reactions and annulations.

Therefore, it is not possible to generate the requested article as there is no scientific basis for the content outlined in the provided structure. It is possible that this specific compound has not been synthesized, or if it has, its applications in these areas have not been documented in publicly accessible scientific literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational preferences of molecules like trimethylsilyl (B98337) perfluorohexanoate. nih.gov These calculations provide a foundational understanding of the molecule's intrinsic properties.

Electronic Structure and Bonding Analysis of Silyl (B83357) Ester Linkages

The nature of the silicon-oxygen bond in silyl ethers and esters is a subject of ongoing study. acs.org Computational analyses can provide detailed information about the electronic structure of the silyl ester linkage in trimethylsilyl perfluorohexanoate. This includes bond lengths, bond angles, and the distribution of electron density. The interaction between the silicon and oxygen atoms can be further understood by examining the molecular orbitals and the nature of their bonding, which can range from more covalent to more ionic in character. acs.org The presence of the electron-withdrawing perfluoroalkyl chain can influence the electronic properties of the ester group, which in turn affects the strength and reactivity of the Si-O bond.

Reaction Pathway Analysis and Transition State Modeling for Synthetic and Degradation Processes

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, it is possible to identify transition states and calculate activation energies, providing a detailed picture of how reactions occur.

Computational Elucidation of Hydrolysis Mechanisms

The hydrolysis of esters is a fundamental chemical transformation. Theoretical studies have explored the mechanisms of neutral ester hydrolysis in detail. nih.gov For typical esters, a proposed mechanism involves the autoionization of water followed by protonation of the ester (the W(AI)A mechanism). nih.gov In the case of activated esters, such as those with electron-withdrawing groups like a perfluoroalkyl chain, an alternative pathway involving the formation of a hydroxide (B78521) ion (the W(AI)B mechanism) may be favored. nih.gov Computational methods, including ab initio calculations and continuum solvation models, can be used to model the hydrolysis of trimethylsilyl perfluorohexanoate. nih.gov These calculations can determine the free energy profiles for different potential pathways, helping to elucidate the most likely mechanism and the factors that influence the reaction rate. The presence of the silicon atom introduces additional complexity, as the cleavage could potentially occur at the Si-O bond or the C-O bond. nih.gov

Prediction of Reactivity and Selectivity in Silylation and Desilylation Reactions

Silylation and desilylation are common reactions in organic synthesis, often used for the protection and deprotection of functional groups. wikipedia.org The reactivity and selectivity of these reactions can be influenced by various factors, including the nature of the silylating or desilylating agent, the substrate, and the reaction conditions. numberanalytics.comnih.govamphoteros.com Computational modeling can be used to predict the reactivity of trimethylsilyl perfluorohexanoate in these reactions. For instance, transition state modeling can help to understand the factors that control the stereoselectivity of certain silylation reactions. acs.org Furthermore, computational studies can investigate the mechanism of desilylation reactions, for example, by examining the role of fluoride (B91410) ions in promoting the cleavage of the Si-C or Si-O bond. nih.gov By understanding the underlying principles that govern reactivity and selectivity, it is possible to optimize reaction conditions and design more efficient synthetic routes. numberanalytics.com

Experimental design methodologies, such as response surface methodology, can be employed to optimize silylation reaction conditions by evaluating multiple factors and their interactions to identify optimal reaction conditions. numberanalytics.com

Table 1: Factors Influencing Silylation Reaction Rates and Yields

| Factor | Description |

|---|---|

| Reactant concentrations and ratios | The relative amounts of the alcohol, silylating agent, and any catalysts. numberanalytics.com |

| Reaction temperature and time | Higher temperatures and longer times can increase reaction rates but may also lead to side reactions. numberanalytics.com |

| Solvent properties | The polarity and boiling point of the solvent can influence reaction kinetics. numberanalytics.comamphoteros.com |

| Catalyst presence and type | Catalysts can significantly accelerate the reaction. numberanalytics.com |

| Silylating agent reactivity and stability | Different silylating agents have varying levels of reactivity and stability under the reaction conditions. numberanalytics.com |

Molecular Dynamics Simulations for Understanding Intermolecular Interactions of Perfluorinated Silyl Esters

Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, offering insights into their dynamic properties and intermolecular interactions. isef.netmdpi.com For a system containing trimethylsilyl perfluorohexanoate, MD simulations can be used to investigate how these molecules interact with each other and with their environment, such as in an aqueous solution or at an interface. isef.netmdpi.com

These simulations can reveal information about the aggregation behavior of perfluorinated silyl esters, the orientation of the molecules at interfaces, and the diffusion of these compounds in different media. isef.net By understanding these intermolecular interactions, it is possible to gain insights into the macroscopic properties of these substances, such as their solubility, partitioning behavior, and potential for bioaccumulation. mdpi.com Reactive molecular dynamics simulations can also be employed to study the degradation pathways of per- and polyfluoroalkyl substances. arxiv.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Perfluorinated Silyl (B83357) Esters

The traditional synthesis of silyl esters often involves stoichiometric reagents and potentially harsh conditions. Future research is intensely focused on developing greener, more efficient, and sustainable synthetic methodologies. Key avenues include catalytic, metal-free, and bio-based approaches.

Research into the synthesis of silicon-based polymers like poly(silyl ether)s (PSEs) offers valuable insights. mdpi.com The most effective and environmentally friendly synthesis for these related compounds is dehydrogenative cross-coupling, which produces only hydrogen gas as a byproduct. mdpi.com Another promising area is the use of metal-free catalysts, such as B(C₆F₅)₃, for the step-growth polymerization of dicarbonyls and silanes to create silyl esters and ethers. mdpi.com

Furthermore, the concept of a circular economy is being integrated into polymer science, with researchers developing semi-fluorinated polymers that can be chemically recycled back to their monomeric forms under ambient conditions. rsc.org This approach, if applied to the synthesis and lifecycle of silyl esters, would represent a major leap in sustainability. Efforts are also underway to link fluorine chemistry with bio-derived platform chemicals like furfural, aiming to create more sustainable fluorinated materials. mdpi.com These strategies collectively point towards a future where perfluorinated silyl esters, including trimethylsilyl (B98337) perfluorohexanoate, could be produced through processes that are not only efficient but also have a minimal environmental footprint.

Table 1: Comparison of Sustainable Synthetic Strategies for Silyl Esters and Related Polymers

| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Byproducts | Sustainability Aspect | Source(s) |

|---|---|---|---|---|---|

| Dehydrogenative Coupling | Reaction of dihydrosilanes with diols. | Metal-based catalysts (e.g., Cu-H, Rh, Ru). | H₂ gas | Atom economy, benign byproduct. | mdpi.com |

| Metal-Free Polymerization | Lewis acid-catalyzed step-growth polymerization. | Tris(pentafluorophenyl)borane (B(C₆F₅)₃). | None (in polymerization step) | Avoids heavy metal contamination. | mdpi.com |

| Chemical Recycling | Ring-opening metathesis polymerization (ROMP) of strained monomers. | Grubbs catalyst (for polymerization); mild conditions for depolymerization. | Monomers (recycled) | Circular material lifecycle. | rsc.org |

| Bio-Based Feedstocks | C-H functionalization of bio-derived molecules like furans. | Transition metals, photoredox catalysts. | Varies by reaction | Use of renewable starting materials. | mdpi.com |

Exploration of New Catalytic Applications and Organosilicon Catalysis

While often viewed as a derivatizing agent, the unique electronic properties of the perfluoroalkyl chain and the reactive silicon center in compounds like trimethylsilyl perfluorohexanoate suggest potential, yet largely unexplored, catalytic applications. The field of organosilicon catalysis is expanding beyond traditional hydrosilylation, with highly electrophilic silicon species emerging as powerful catalysts.

A significant area of research is the use of cationic silicon compounds, or silylium (B1239981) ions, in catalysis. researchgate.net For instance, carborane-supported silylium catalysts have proven effective for the hydrodefluorination of perfluoroalkyl groups under mild conditions, a challenging but crucial transformation for breaking down persistent fluorochemicals. nih.govresearchgate.net These catalysts selectively activate aliphatic C-F bonds, which are among the most unreactive in chemistry. nih.gov Similarly, research into fluorinated silyl enol ethers has led to the development of catalytic methods for selective mono- and difluoroalkylation, which are important for synthesizing value-added pharmaceutical intermediates. rsc.org

Another innovative approach involves using composite materials, such as a silicon carbide/graphene (SiC/graphene) catalyst, which has been shown to promote the photoinduced hydrodefluorination of perfluorooctanoic acid (PFOA). acs.org This system generates reactive Si-H bonds that activate C-F bonds, a mechanism distinct from traditional silylium catalysis. acs.org These examples highlight a research trajectory where perfluorinated organosilicon compounds could be designed not just as reagents, but as key components of novel catalytic systems for C-F bond activation and other challenging organic transformations.

Advanced Derivatization Techniques for Ultra-Trace Analysis and Speciation

A primary and evolving application for trimethylsilyl perfluorohexanoate is in analytical chemistry as a derivatizing agent. The analysis of polar per- and polyfluoroalkyl substances (PFAS), such as perfluorohexanoic acid (PFHxA), is often challenging with gas chromatography-mass spectrometry (GC-MS) due to their low volatility. Derivatization to a more volatile form, such as a silyl ester, is crucial.

Future research is focused on optimizing these derivatization methods to achieve lower detection limits and to broaden the scope of detectable analytes. tntech.edudigitellinc.com While liquid chromatography-mass spectrometry (LC-MS) has dominated PFAS analysis, GC-MS offers complementary capabilities, particularly for volatile and semi-volatile species, and is often more cost-effective. doi.orgmssm.edu Studies show that less than 10% of the approximately 12,000 known PFAS structures are predicted to be amenable to standard LC-MS analysis, highlighting a significant analytical gap that GC-MS methods can help fill. mssm.edu

Advanced analytical workflows are being developed to identify previously unknown PFAS. Non-targeted analysis (NTA) using high-resolution mass spectrometry (HRMS) is essential for discovering novel PFAS structures in environmental samples. mssm.eduresearchgate.net Furthermore, techniques like cyclic ion mobility mass spectrometry (cIMS) are being used to filter and identify unknown PFAS based on their unique collision-cross sections, revealing novel compounds in various environmental media. sepscience.com As these NTA techniques become more widespread, the need for robust and efficient derivatization agents like trimethylsilyl perfluorohexanoate will grow, enabling the comprehensive characterization of the full suite of PFAS contaminants.

Table 2: Comparison of Derivatization Methods for PFCA Analysis via GC-MS

| Derivatization Method | Reagent Examples | Target Analytes | Key Advantages | Key Limitations | Source(s) |

|---|---|---|---|---|---|

| Esterification | Alcohols (Methanol, Ethanol) with acid catalyst. | Long-chain PFCAs (e.g., >C6). | Simple reagents. | Ineffective for short-chain PFCAs (C4-C6). | nih.gov |

| Amidation | 2,4-difluoroaniline (DFA) with a coupling agent (DCC). | Broad range of PFCAs (C4-C12). | Successfully derivatizes both short and long-chain PFCAs. | More complex reagents. | digitellinc.comnih.gov |

| Silylation | Trimethylsilylating agents (e.g., from Trimethylchlorosilane). | Carboxylic acids, alcohols. | Forms volatile derivatives suitable for GC-MS. | Sensitivity to moisture. | rsc.org |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The sheer number of potential PFAS structures makes experimental characterization of each one impossible. Machine learning (ML) and artificial intelligence (AI) are emerging as indispensable tools for predicting the properties, behavior, and fate of these compounds, saving immense time and resources. nih.gov

Beyond degradation, AI is being used to predict a wide range of physicochemical and biological properties. bme.hu Semi-supervised ML models can predict the bioactivities of PFAS in various human biological targets, helping to prioritize compounds for toxicological testing. nih.gov Unified frameworks are being developed that can simultaneously predict molecular properties and generate novel molecular structures, even with small training datasets of fewer than 100 samples. mit.edu This "predictive chemistry" approach allows scientists to screen vast virtual libraries of perfluorinated compounds, including silyl esters, to identify candidates with desired properties long before they are ever synthesized in a lab. sapiosciences.com

Mechanistic Insights into Complex Perfluoroalkyl Transformations and Environmental Fate (focusing on chemical degradation mechanisms)

Understanding the environmental fate of perfluoroalkyl compounds is paramount. While perfluoroalkyl acids (PFAAs) are notoriously persistent, many other PFAS are precursors that can transform into these terminal products in the environment. nih.govitrcweb.org Future research is dedicated to unraveling the complex chemical degradation mechanisms that govern these transformations.

The core of this research involves elucidating the reaction pathways for breaking the formidable C-F bond. ornl.govpfascentral.org Studies using advanced oxidation processes (AOPs), electrochemical oxidation, and gamma irradiation are providing deep insights into these mechanisms. encyclopedia.pubresearchgate.netnih.gov For example, controlled irradiation studies have identified over 80 fluorinated transformation products and demonstrated that aqueous electrons are the key reactive species responsible for initial PFAS degradation. nih.gov These studies have led to the development of detailed, multi-step degradation schematics. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in complementing experimental work. digitellinc.comfrontiersin.org DFT calculations can determine parameters like bond dissociation energies and activation energies, helping to predict the most likely degradation pathways and interpret the formation of specific byproducts during mineralization. digitellinc.comfrontiersin.org The primary degradation mechanisms for PFAAs involve the initial removal of the functional head group (decarboxylation for acids) followed by sequential defluorination. ornl.govfrontiersin.org While the silyl group of trimethylsilyl perfluorohexanoate would readily hydrolyze in aqueous environments, the subsequent fate of the resulting perfluorohexanoate anion is governed by these complex and persistent degradation pathways that are the subject of intense ongoing investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Trimethylsilyl perfluorohexanoate in laboratory settings?

- Methodological Answer : Trimethylsilyl esters are typically synthesized via silylation of carboxylic acids using reagents like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine). For perfluorohexanoic acid derivatives, the reaction can be optimized under anhydrous conditions at 0–25°C, with purity verified by NMR and GC-MS. This approach aligns with silylation protocols for analogous compounds, such as methyl 2-(trimethylsilyl)methyl furancarboxylate .

- Key Considerations : Monitor reaction progress to avoid over-silylation, which may produce undesired byproducts.

Q. How should Trimethylsilyl perfluorohexanoate be handled to ensure laboratory safety and compound stability?

- Methodological Answer :

- Storage : Store in airtight, chemically resistant containers (e.g., PTFE-lined caps) at –20°C to prevent hydrolysis.

- Safety : Use nitrile gloves and chemical goggles per OSHA guidelines (29 CFR 1910.133) due to potential irritant properties of silyl esters . Conduct reactions in fume hoods to mitigate inhalation risks.

- Stability Tests : Perform periodic FT-IR analysis to detect hydrolytic degradation (e.g., reappearance of –OH or –COOH peaks).

Q. What analytical techniques are most effective for characterizing Trimethylsilyl perfluorohexanoate?

- Methodological Answer :

- GC-MS : Ideal for quantifying volatile silylated derivatives; use a DB-5MS column and electron ionization (EI) mode.

- NMR : Provides structural confirmation and purity assessment (δ –70 to –80 ppm for CF groups).

- XPS : Useful for surface analysis in material science applications (e.g., fluorine-to-silicon ratio validation).

Advanced Research Questions

Q. How do methodological variations in degradation studies lead to contradictions in reported half-lives of Trimethylsilyl perfluorohexanoate?

- Methodological Answer :

- Experimental Design : Use controlled photolysis (e.g., UV-C light) and hydrolysis (pH 3–11) studies to compare degradation rates. Discrepancies often arise from differences in solvent systems (e.g., aqueous vs. organic matrices) or temperature gradients.

- Data Reconciliation : Apply kinetic modeling (e.g., pseudo-first-order kinetics) and cross-validate with LC-MS/MS to identify intermediate products like perfluorohexanoic acid (PFHxA), a known terminal degradation product of C6 perfluorinated compounds .

Q. What computational strategies predict the bioaccumulation potential of Trimethylsilyl perfluorohexanoate compared to non-silylated analogs?

- Methodological Answer :

- QSAR Models : Use EPI Suite or OPERA to estimate log and bioconcentration factors (BCF). The trimethylsilyl group may reduce polarity, increasing lipid membrane permeability compared to PFHxA.

- MD Simulations : Analyze interactions with lipid bilayers to assess biomagnification risks. Preliminary data suggest higher BCF values than ammonium perfluorohexanoate due to enhanced hydrophobicity .

Q. How can researchers resolve contradictions in the environmental persistence of Trimethylsilyl perfluorohexanoate across studies?

- Methodological Answer :

- Controlled Comparative Studies : Design experiments using OECD 309 (water-sediment systems) and OECD 316 (photolysis) guidelines to standardize test conditions.

- Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to track trace degradation products and differentiate abiotic vs. microbial pathways.

Methodological Frameworks for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.